molecular formula C14H12FNO2 B6374196 3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261979-98-9

3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No.: B6374196
CAS No.: 1261979-98-9
M. Wt: 245.25 g/mol
InChI Key: NXBFMRMDAKZXJG-UHFFFAOYSA-N
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Description

3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol is a chemical compound with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol. This compound is extensively used in various fields of research and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol typically involves the introduction of a fluoro group and a phenyl group to a phenol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Aromatic Substitution (S_NAr): This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile (such as a phenol derivative).

    Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to form carbon-carbon bonds between aryl halides and aryl boronic acids.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Batch Processing: Traditional batch processing methods can also be used, with careful control of reaction parameters to maximize yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium catalysts are often used in cross-coupling reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Various substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol: This compound has a similar structure but with the fluoro group at a different position on the phenol ring.

    Other Fluorophenol Derivatives: Compounds with similar phenol backbones and different substituents.

Uniqueness

3-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluoro and N-methylaminocarbonyl groups can confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15)8-13(17)7-11/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBFMRMDAKZXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684360
Record name 3'-Fluoro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-98-9
Record name [1,1′-Biphenyl]-3-carboxamide, 3′-fluoro-5′-hydroxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261979-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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